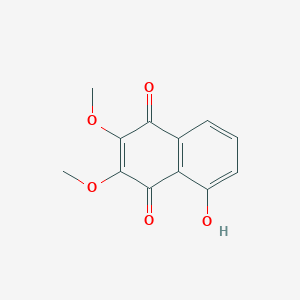
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of hydroxyl and methoxy groups enhances the compound’s chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common reagents used in these reactions include chromium trioxide, potassium permanganate, and nitric acid . The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and industrial applications .
Scientific Research Applications
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- involves its redox-cycling properties. The compound can generate reactive oxygen species, such as superoxide anions and hydrogen peroxide, which induce oxidative stress in cells. This oxidative stress can lead to various cellular outcomes, including apoptosis, necrosis, and altered signal transduction pathways . The molecular targets include mitochondrial enzymes and other redox-sensitive proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with similar redox-cycling properties.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its strong biological activities, including anticancer and antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is unique due to its specific substitution pattern, which enhances its redox-cycling ability and biological activities. The presence of both hydroxyl and methoxy groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Properties
CAS No. |
77936-59-5 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-hydroxy-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O5/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5,13H,1-2H3 |
InChI Key |
AVSMQYWZSLYNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















